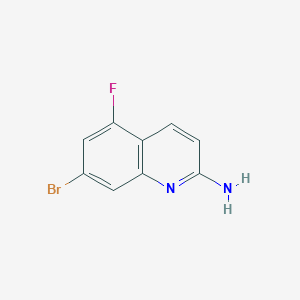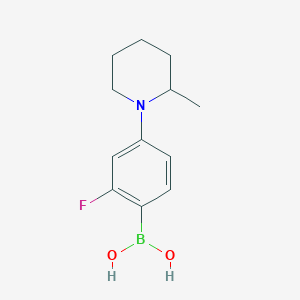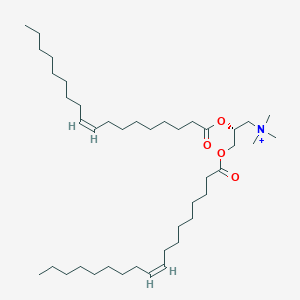
R-Dotap
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
R-Dotap is synthesized through a series of chemical reactions involving the esterification of oleic acid with 1,2-propanediol, followed by the quaternization of the resulting diester with trimethylamine. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and quaternization processes .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as chromatography and recrystallization to remove any impurities and obtain the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
R-Dotap undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized lipid derivatives, while reduction can produce reduced lipid forms. Substitution reactions can result in modified lipid structures with different functional groups .
Scientific Research Applications
R-Dotap has a wide range of scientific research applications, including:
Chemistry: This compound is used as a reagent in various chemical reactions and as a component in the synthesis of complex molecules
Biology: In biological research, this compound is employed as a transfection agent to deliver genetic material into cells. .
Medicine: this compound has shown promise in cancer immunotherapy by inducing potent cytotoxic CD8 T cell responses. .
Industry: In industrial applications, this compound is used in the formulation of lipid nanoparticles for drug delivery systems, improving the stability and bioavailability of therapeutic agents
Mechanism of Action
R-Dotap exerts its effects through several mechanisms:
Immune Stimulation: this compound stimulates the production of type I interferons by dendritic cells, leading to the activation of CD8 T cells. .
Antigen Presentation: this compound enhances the cross-presentation of antigens by dendritic cells, promoting the activation of antigen-specific T cells. .
Comparison with Similar Compounds
R-Dotap is unique compared to other cationic lipids due to its enantiospecific properties and potent immune-stimulating capabilities. Similar compounds include:
DOTMA (1,2-dioleoyl-3-dimethylammonium-propane): Another cationic lipid used in transfection and drug delivery applications, but with different efficacy and immune-stimulating properties.
DC-Chol (3β-[N-(N’,N’-dimethylaminoethane)-carbamoyl]cholesterol): A cationic lipid used in gene delivery, but with distinct structural and functional characteristics compared to this compound.
Properties
CAS No. |
328250-29-9 |
|---|---|
Molecular Formula |
C42H80NO4+ |
Molecular Weight |
663.1 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium |
InChI |
InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21-/t40-/m1/s1 |
InChI Key |
KWVJHCQQUFDPLU-KNEFWTSXSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


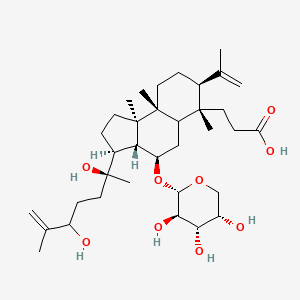
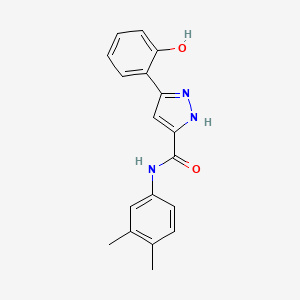


![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)
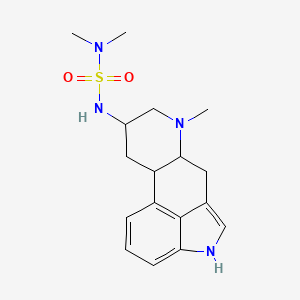
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079330.png)
![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)
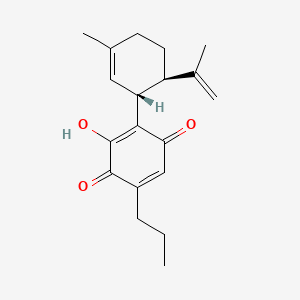
![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)
